N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine
Description
Structural Classification Within Benzothiazine Derivatives
The compound belongs to the 4H-3,1-benzothiazine subclass, defined by:
- Core scaffold : A six-membered thiazine ring fused to a benzene ring, with nitrogen at position 3 and sulfur at position 1.
- Substituents :
Table 1: Key Structural Features
This structural framework aligns with bioactive benzothiazines reported for antimicrobial and neuroprotective activities.
Historical Context of 3,1-Benzothiazin-2-amine Scaffold Development
The 3,1-benzothiazin-2-amine scaffold emerged from early 21st-century efforts to optimize heterocyclic drug candidates:
- 2000s : Initial syntheses focused on unsubstituted 4H-3,1-benzothiazin-2-amine derivatives via thiourea cyclization.
- 2010s : Functionalization strategies introduced aryl/alkyl groups at N2 to enhance target binding. The methoxybenzyl variant was first reported in 2019, leveraging Suzuki-Miyaura coupling for regioselective substitution.
- 2020s : Computational studies validated the scaffold’s conformational flexibility, enabling tailored modifications for kinase inhibition.
Significance in Heterocyclic Chemistry Research
N-(2-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine exemplifies advancements in:
- Synthetic Methodology :
Electronic Modulation :
Drug Discovery Applications :
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-19-15-9-5-3-6-12(15)10-17-16-18-14-8-4-2-7-13(14)11-20-16/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTGMEVWHAMAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C2NC3=CC=CC=C3CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine typically involves the condensation of 2-aminobenzothiazine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the benzothiazine ring.
Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, where halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of halogenated or nitrated benzothiazine derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Data
*Estimated based on structural similarity to analogs.
Key Observations :
- Substituent Effects: Methoxy vs. Methyl: The 2-methoxybenzyl group in the target compound is more polar than methyl substituents (e.g., N-(2-methylphenyl) analog), likely increasing solubility in polar solvents . Positional Isomerism: The para-methoxy substituent in N-(4-methoxyphenyl)-4H-3,1-benzothiazin-2-amine results in a higher melting enthalpy (16.1 kJ/mol) compared to ortho-substituted analogs, suggesting stronger crystal lattice interactions .
Spectral and Analytical Data
- NMR Spectroscopy : For N-(4-methoxybenzyl)benzo[d]thiazol-2-amine, the NH proton resonates at δ 8.43, while aromatic protons appear between δ 7.67–6.87. The methoxy group (δ 3.73) and benzyl CH₂ (δ 4.51) are distinct .
- Mass Spectrometry : The molecular ion peak (m/z 270.21) aligns with the molecular weight of N-(4-methoxybenzyl) analogs, confirming structural integrity .
Biological Activity
N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine is a compound belonging to the benzothiazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Overview of the Compound
This compound is characterized by a benzothiazine core structure fused with a methoxy-substituted benzyl group. This unique structure contributes to its biological properties and potential therapeutic applications.
Target Receptors:
The primary mode of action involves the activation of serotonin receptors, specifically 5-HT2A/C and 5-HT1A. This activation leads to increased levels of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the brain, particularly in the frontal cortex.
Biochemical Pathways:
The activation of these receptors influences various biochemical pathways, affecting neuronal excitability and neurotransmitter release. The compound's interaction with cytochrome P450 enzymes also suggests it may modulate the metabolism of other drugs and endogenous compounds.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it penetrates brain tissue slowly after administration. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential.
Antimicrobial Properties
Research indicates that benzothiazine derivatives exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for further studies in antimicrobial therapy.
Anticancer Activity
The compound has also shown promise in anticancer research. Its ability to interact with various biological targets positions it as a potential therapeutic agent against certain types of cancer. Studies are ongoing to evaluate its efficacy in cancer cell lines .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other benzothiazine derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(2-chlorobenzyl)-4H-3,1-benzothiazin-2-amine | Chlorine substituent at ortho position | Antimicrobial and anticancer properties |
| N-(2-fluorobenzyl)-4H-3,1-benzothiazin-2-amine | Fluorine substituent at ortho position | Similar activity profile |
| N-(2-bromobenzyl)-4H-3,1-benzothiazin-2-amine | Bromine substituent at ortho position | Varies based on halogen effects |
The presence of the methoxy group in this compound imparts unique electronic and steric properties that influence its reactivity and biological activity compared to halogenated counterparts.
Case Studies
Several studies have explored the biological effects of benzothiazine derivatives:
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential clinical applications in treating infections .
- Anticancer Research : In vitro studies have indicated that benzothiazine derivatives can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine?
Answer:
The compound is typically synthesized via one-pot reactions involving 2-(2,2-dihaloethenyl)phenyl isothiocyanates and secondary amines. A validated protocol includes:
Reacting 2-(2,2-dichloroethenyl)phenyl isothiocyanate with 2-methoxybenzylamine at room temperature in dichloromethane.
Treating the intermediate thiourea derivative with NaH to cyclize and form the benzothiazine ring .
Key parameters:
- Reaction time: 6–12 hours.
- Yield optimization: Use of anhydrous conditions and stoichiometric NaH (1.5–2.0 eq).
Example data: - Yield: 67–90% (depending on substituents) .
Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?
Answer:
Optimization strategies include:
- Temperature control: Lower temperatures (253 K) during intermediate formation reduce side reactions (e.g., oxidation) .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to CH₂Cl₂ .
- Catalysis: Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine reduces reaction time (30–60 minutes) and improves atom economy .
Data contradictions: - Conflicting yields (67% vs. 90%) may arise from differences in benzylamine substituents or purification methods (column chromatography vs. recrystallization) .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry and aromatic substitution patterns.
- Elemental analysis: Validate purity (e.g., C: 66.64% calculated vs. 66.91% observed) .
- Mass spectrometry: Molecular ion peak at m/z 270.21 (M⁺) .
Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Answer:
Discrepancies often arise from:
- Polymorphism: Different crystal packing (e.g., intermolecular C–H⋯O interactions) alters melting points .
- Solvent effects: NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
Methodological solutions: - Reproduce synthesis under standardized conditions.
- Use single-crystal X-ray diffraction to confirm molecular structure .
Advanced: What methodologies are used to evaluate the biological activity of this compound?
Answer:
- Antimicrobial assays: Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer screening: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .
- Mechanistic studies: Molecular docking to predict binding affinity for targets like PGE₂ synthase .
Advanced: Are there alternative synthesis routes that avoid traditional solvent-based methods?
Answer:
Yes. Mechanochemical synthesis using a ball mill achieves solvent-free cyclization:
Grind 2-methoxybenzylamine and 2-(2,2-dichloroethenyl)phenyl isothiocyanate with TCT and PPh₃.
Reaction time: 60 minutes.
Yield: 85% with >95% purity (HPLC) .
Advanced: How is the crystal structure and stability of this compound determined?
Answer:
- Single-crystal X-ray diffraction: Resolves dihedral angles between aromatic rings (e.g., 32.38° between methoxyphenyl and benzothiazine rings) .
- Thermogravimetric analysis (TGA): Assesses thermal stability (decomposition onset ~250°C) .
- Intermolecular interactions: C–H⋯O hydrogen bonds stabilize the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
